Bis(2-chloroethyl)-methylazanium;chloride Bis(2-chloroethyl)-methylazanium;chloride Mechlorethamine Hydrochloride is the hydrochloride salt of mechlorethamine, a nitrogen mustard and an analogue of sulfur mustard, with antineoplastic and immunosuppressive activities. Mechlorethamine is metabolized to an unstable, highly reactive ethyleniminium intermediate that alkylates DNA, particularly the 7 nitrogen of guanine residues, resulting in DNA base pair mismatching, DNA interstrand crosslinking, the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. This agent also exhibits lympholytic properties.
Mechlorethamine hydrochloride is the hydrochloride salt of mechlorethamine. It has a role as an antineoplastic agent. It contains a mechlorethamine.
Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 55-86-7
VCID: VC0000293
InChI: InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H
SMILES: C[NH+](CCCl)CCCl.[Cl-]
Molecular Formula: C5H11Cl2N.HCl
Molecular Weight: 192.5 g/mol

Bis(2-chloroethyl)-methylazanium;chloride

CAS No.: 55-86-7

APIs

VCID: VC0000293

Molecular Formula: C5H11Cl2N.HCl

Molecular Weight: 192.5 g/mol

Purity: > 98%

Bis(2-chloroethyl)-methylazanium;chloride - 55-86-7

CAS No. 55-86-7
Product Name Bis(2-chloroethyl)-methylazanium;chloride
Molecular Formula C5H11Cl2N.HCl
Molecular Weight 192.5 g/mol
IUPAC Name bis(2-chloroethyl)-methylazanium;chloride
Standard InChI InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H
Standard InChIKey QZIQJVCYUQZDIR-UHFFFAOYSA-N
SMILES C[NH+](CCCl)CCCl.[Cl-]
Canonical SMILES C[NH+](CCCl)CCCl.[Cl-]
Appearance Solid powder
Colorform Hygroscopic leaflets from acetone or chloroform
White hygroscopic crystals
White, crystalline, hygroscopic powde
Melting Point 226 to 232 °F (NTP, 1992)
109.0 °C
109-111 °C
Physical Description Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992)
Description Mechlorethamine Hydrochloride is the hydrochloride salt of mechlorethamine, a nitrogen mustard and an analogue of sulfur mustard, with antineoplastic and immunosuppressive activities. Mechlorethamine is metabolized to an unstable, highly reactive ethyleniminium intermediate that alkylates DNA, particularly the 7 nitrogen of guanine residues, resulting in DNA base pair mismatching, DNA interstrand crosslinking, the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. This agent also exhibits lympholytic properties.
Mechlorethamine hydrochloride is the hydrochloride salt of mechlorethamine. It has a role as an antineoplastic agent. It contains a mechlorethamine.
Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992)
Purity > 98%
Related CAS 51-75-2 (Parent)
Shelf Life Storage and shelf-life of unopened container: Two years when stored at 2-15 °C.
Dry crystals are stable at temperatures up to 40 °C.
Solubility greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
Soluble in ethanol
Soluble in water at 1 g/100 ml
Synonyms Bis(2-chloroethyl)methylamine
Caryolysine
Chlorethazine
Chlormethine
Cloramin
Embichin
Hydrochloride N-Oxide, Mechlorethamine
Hydrochloride, Mechlorethamine
Mechlorethamine
Mechlorethamine Hydrochloride
Mechlorethamine Hydrochloride N Oxide
Mechlorethamine Hydrochloride N-Oxide
Mechlorethamine N Oxide
Mechlorethamine N-Oxide
Mechlorethamine Oxide
Methylchlorethamine
Mitomen
Mustargen
Mustine
N-Oxide, Mechlorethamine Hydrochloride
N-Oxide, Nitrogen Mustard
Nitrogen Mustard
Nitrogen Mustard N Oxide
Nitrogen Mustard N-Oxide
Nitrogranulogen
Nitromin
NSC 10107
NSC 762
NSC-10107
NSC-762
NSC10107
NSC762
Reference 1: Vonderheid EC, Ekbote SK, Kerrigan K, Kalmanson JD, Van Scott EJ, Rook AH,
Abrams JT. The prognostic significance of delayed hypersensitivity to
dinitrochlorobenzene and mechlorethamine hydrochloride in cutaneous T cell
lymphoma. J Invest Dermatol. 1998 Jun;110(6):946-50. PubMed PMID: 9620303.


2: Zhang Y, Trissel LA, Johansen JF, Kimball CL. Stability of mechlorethamine
hydrochloride 0.01% ointment in aquaphor base. Int J Pharm Compd. 1998
Jan-Feb;2(1):89-91. PubMed PMID: 23989487.


3: Cummings J, MacLellan A, Langdon SJ, Smyth JF. The long term stability of
mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC. J
Pharm Pharmacol. 1993 Jan;45(1):6-9. PubMed PMID: 8094449.


4: Turczan J, Lau-Cam C. Proton magnetic resonance (PMR) spectroscopic
determination of mechlorethamine hydrochloride for injection in commercial unit
doses. Pharmazie. 1986 Nov;41(11):775-6. PubMed PMID: 3562509.


5: Taylor JR, Halprin KM, Levine V, Aoyagi T. Mechlorethamine hydrochloride
solutions and ointment. Prolonged stability and biological activity. Arch
Dermatol. 1980 Jul;116(7):783-5. PubMed PMID: 7396542.


6: Leshaw S, Simon RS, Bear RL. Failure to induce tolerance to mechlorethamine
hydrochloride. Arch Dermatol. 1977 Oct;113(10):1406-8. PubMed PMID: 911169.


7: Clough JD. Acute systemic lupus erythematosus in IgA deficiency.
Mechlorethamine hydrochloride therapy. Cleve Clin Q. 1975 Winter;42(4):327-34.
PubMed PMID: 1082387.


8: Van Scott EJ. Complete regressions of mycosis fungoides with topical
mechlorethamine hydrochloride. JAMA. 1972 Nov 27;222(9):1172. PubMed PMID:
4678061.


9: Papp RH, Hawkins HB, Share NN, Wang SC. Emesis induced by the
intracerebroventricular administration of hydergine and mechlorethamine
hydrochloride. J Pharmacol Exp Ther. 1966 Nov;154(2):333-8. PubMed PMID: 4958820.


10: CAMPBELL WG Jr, BERRY SR. LESIONS IN SUBSYNOVIAL TISSUE. CHANGES IN RABBITS
AFTER INTRA-ARTICULAR INJECTIONS OF MECHLORETHAMINE HYDROCHLORIDE ALONE AND
TOGETHER WITH AN ADRENOCORTICAL STEROID. Arch Pathol. 1965 Jan;79:7-13. PubMed
PMID: 14226032.
PubChem Compound 10583918
Last Modified Nov 11 2021
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